Ethyl 2-amino-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate Ethyl 2-amino-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 1415719-58-2
VCID: VC2780092
InChI: InChI=1S/C7H10N2O3/c1-2-12-7(11)5-4(10)3-9-6(5)8/h10H,2-3H2,1H3,(H2,8,9)
SMILES: CCOC(=O)C1=C(CN=C1N)O
Molecular Formula: C7H10N2O3
Molecular Weight: 170.17 g/mol

Ethyl 2-amino-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

CAS No.: 1415719-58-2

Cat. No.: VC2780092

Molecular Formula: C7H10N2O3

Molecular Weight: 170.17 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-amino-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate - 1415719-58-2

Specification

CAS No. 1415719-58-2
Molecular Formula C7H10N2O3
Molecular Weight 170.17 g/mol
IUPAC Name ethyl 5-amino-3-hydroxy-2H-pyrrole-4-carboxylate
Standard InChI InChI=1S/C7H10N2O3/c1-2-12-7(11)5-4(10)3-9-6(5)8/h10H,2-3H2,1H3,(H2,8,9)
Standard InChI Key XUEXYZFGEMTYSJ-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(CN=C1N)O
Canonical SMILES CCOC(=O)C1=C(CN=C1N)O

Introduction

Ethyl 2-amino-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is a heterocyclic organic compound that features a pyrrole ring substituted with an amino group and an ethyl ester. This compound is of significant interest in medicinal chemistry due to its bioactive properties and potential applications in drug development.

Synthesis and Preparation

The synthesis of Ethyl 2-amino-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate typically involves multi-step reactions starting from readily available precursors. A common synthetic route includes the reaction of ethyl acetoacetate with an appropriate aldehyde in the presence of an amine catalyst. This method allows for the formation of the pyrrole ring with the desired substitutions.

Synthesis Steps

  • Starting Materials: Ethyl acetoacetate and an appropriate aldehyde.

  • Catalyst: An amine catalyst.

  • Reaction Conditions: The reaction is typically carried out under conditions that facilitate the formation of the pyrrole ring.

Potential Applications

  • Medicinal Chemistry: The compound's bioactive properties make it a candidate for drug development.

  • Organic Synthesis: It serves as a versatile intermediate due to its reactive functional groups.

Safety and Handling

According to the Globally Harmonized System of Classification and Labelling of Chemicals, compounds like Ethyl 2-amino-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate may pose certain hazards, such as being an eye irritant. Therefore, proper safety precautions should be taken when handling this compound.

Safety Precautions

  • Personal Protective Equipment (PPE): Wear protective eyewear and gloves.

  • Handling: Handle in a well-ventilated area, avoiding contact with eyes and skin.

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